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Compound of Interest

Compound Name:
3-Amino-6-methoxy-5-azaindole

dihydrochloride

CAS No.: 1352393-57-7

Cat. No.: B1378214

Get Quote

Executive Summary & Scaffold Analysis
The 3-amino-6-methoxy-5-azaindole (1H-pyrrolo[3,2-c]pyridine derivative) is a privileged

scaffold in kinase inhibitor discovery (e.g., JAK, Aurora, MPS1).[1] Successful functionalization

requires navigating three competing electronic features:

The Proton Sink (N5): Unlike standard indoles, the 5-azaindole core has a basic pyridine

nitrogen (pKa ~8.4).[1] In acidic or neutral media, this nitrogen protonates first, potentially

sequestering the molecule from reaction or altering solubility.[1]

The Nucleophile (C3-NH2): The exocyclic amine is aniline-like (pKa ~4.[1]0) but electron-rich

due to the indole conjugation.[1] It is the primary target for functionalization but is prone to

oxidative dimerization (azo formation) if left as a free base in air.[1]

The Labile Ether (C6-OMe): The methoxy group is ortho to the pyridine nitrogen.[1] While

stable under basic conditions, it is susceptible to demethylation (forming the 6-pyridone)

under strong Lewis acid conditions (e.g.,
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,

) or harsh acidic hydrolysis.[1]

Reactivity Map

3-Amino-6-methoxy-5-azaindole

N5 (Pyridine Nitrogen)
Basic (pKa ~8.4)

Proton Sink / Salt FormationDominant Basicity

C3-Amino Group
Nucleophilic (pKa ~4.0)
Target for Amides/Ureas

*Oxidation Sensitive*
Primary Functionalization

C6-Methoxy
Electronic Donor

*Acid Sensitive* (Demethylation risk)

N1 (Indole NH)
Weakly Acidic (pKa ~16)

Site for Protection (Boc/SEM)

Click to download full resolution via product page

Figure 1: Reactivity profile of the scaffold. Note the dominance of N5 basicity which dictates

stoichiometry in coupling reactions.

Handling and Storage Protocols
Critical Safety Warning: 3-Amino-5-azaindoles are unstable as free bases in solution for

prolonged periods.[1] They undergo oxidative dimerization to form azo-linkages or imines.[1]

Storage: Store as the HCl or TFA salt at -20°C. The salt form protects the amine from

oxidation.

Handling: Liberate the free base in situ only immediately prior to reaction.

Solvent: Use degassed, anhydrous solvents (DMF, DMAc, or DCM).[1]
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Protocol A: Chemoselective Amide Coupling
Target: Formation of Amides at C3-NH2

Standard peptide coupling conditions often fail or proceed sluggishly because the N5 nitrogen

sequesters protons, and the C3-amine is less nucleophilic than an alkyl amine.[1] The use of

HATU with a high base load is the gold standard.[1]

Reagents
Substrate: 3-Amino-6-methoxy-5-azaindole (HCl salt recommended)

Carboxylic Acid: 1.1 equiv[1]

Coupling Agent: HATU (1.2 equiv)[1]

Base: DIPEA (N,N-Diisopropylethylamine) - 4.0 equiv (Critical)

Solvent: DMF (Anhydrous)

Step-by-Step Methodology
Pre-activation: In a dry vial under Argon, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2

eq) in DMF (0.2 M). Add DIPEA (1.0 eq) and stir for 5 minutes. This forms the activated O-At

ester.

Amine Preparation: In a separate vial, suspend the 3-Amino-6-methoxy-5-azaindole HCl salt

(1.0 eq) in DMF. Add the remaining DIPEA (3.0 eq).[1] The excess base ensures N5 is

deprotonated and the HCl counterion is neutralized.

Coupling: Transfer the activated acid solution dropwise to the amine solution.

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[1]

QC Check: Look for the product mass [M+H]+.[1] If starting material remains, heat to

40°C. Avoid temperatures >60°C to prevent N1-acylation.[1]

Workup: Dilute with EtOAc, wash with saturated

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://asianpubs.org/index.php/ajchem/article/download/10212/10196
https://asianpubs.org/index.php/ajchem/article/download/10212/10196
https://asianpubs.org/index.php/ajchem/article/download/10212/10196
https://asianpubs.org/index.php/ajchem/article/download/10212/10196
https://asianpubs.org/index.php/ajchem/article/download/10212/10196
https://asianpubs.org/index.php/ajchem/article/download/10212/10196
https://asianpubs.org/index.php/ajchem/article/download/10212/10196
https://asianpubs.org/index.php/ajchem/article/download/10212/10196
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378214?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(3x) and Brine (1x). Dry over

.[1]

Note: If the product is polar, use DCM/MeOH (9:1) for extraction.[1]

Protocol B: Urea Synthesis via Isocyanates
Target: Formation of Ureas at C3-NH2

Ureas are potent hydrogen-bond donors in kinase active sites.[1] This protocol avoids the use

of toxic phosgene by using commercial isocyanates or generating them in situ.[1]

Reagents
Substrate: 3-Amino-6-methoxy-5-azaindole free base (freshly liberated)

Isocyanate: Aryl or Alkyl Isocyanate (1.1 equiv)[1]

Solvent: THF or DCM (Anhydrous)

Catalyst: Pyridine (0.5 equiv) - Optional, speeds up reaction with electron-poor anilines.[1]

Step-by-Step Methodology
Free Base Liberation: Partition the starting HCl salt between EtOAc and sat.

. Separate organic layer, dry (

), and concentrate immediately without heat.[1] Redissolve in THF.

Addition: Cool the solution to 0°C. Add the Isocyanate (1.1 eq) dropwise.

Reaction: Allow to warm to RT and stir for 12 hours.

Observation: The urea product often precipitates from DCM/THF.[1]

Purification: Filter the precipitate and wash with cold

. If no precipitate, evaporate and purify via flash chromatography (DCM/MeOH gradient).[1]
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Alternative (If Isocyanate unavailable): Use CDI (Carbonyldiimidazole).[1]

React Carboxylic Acid + DPPA +

(Curtius Rearrangement) to generate isocyanate in situ.[1]

Add the 3-amino-azaindole.[1]

Protocol C: Reductive Amination (Titanium-
Mediated)
Target: Formation of Secondary Amines at C3-NH2

Standard reductive amination (Aldehyde +

) often stalls because the C3-amine is poorly nucleophilic towards the aldehyde, and acid
catalysts (AcOH) get trapped by the N5 pyridine ring.[1] Titanium(IV) isopropoxide is required to
force imine formation.[1]

Reagents
Substrate: 3-Amino-6-methoxy-5-azaindole

Aldehyde/Ketone: 1.2 equiv[1]

Lewis Acid:

(2.0 equiv)[1]

Reducing Agent:

or

(2.0 equiv)

Solvent: THF (Anhydrous)

Step-by-Step Methodology
Imine Formation: In a sealed tube, mix the Amine (1.0 eq), Aldehyde (1.2 eq), and
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(2.0 eq) in THF. Stir at RT for 6–12 hours.[1]

Mechanistic Insight: The Titanium acts as a Lewis acid and water scavenger, driving the

equilibrium toward the imine despite the low nucleophilicity of the amine.[1]

Reduction: Dilute with dry MeOH (caution: exothermic). Cool to 0°C. Add

(2.0 eq) portion-wise.[1]

Quench: Stir for 2 hours, then quench with 1N NaOH (to precipitate Titanium salts).

Filtration: Filter through a Celite pad.[1] Rinse with EtOAc.[1]

Purification: Concentrate and purify via Prep-HPLC (Basic mode preferred to avoid

protonating N5 during purification).

Troubleshooting & Optimization Table
Issue Probable Cause Solution

Low Conversion (Amide)
N5 nitrogen protonated; Amine

salt not free.[1]

Increase DIPEA to 4-5

equivalents. Switch to HATU.

Dimer Formation (Azo)
Oxidation of starting material.

[1]

Use degassed solvents.[1]

Keep reaction under Argon. Do

not store free base.[1]

N1-Acylation (Side Product)
Reaction temperature too high

or Base too strong (NaH).[1]

Keep T < 40°C. Use mild

bases (DIPEA/TEA). If

persistent, protect N1 with

Boc/SEM first.[1]

Demethylation (C6-OH)
Use of strong Lewis Acids (

) or HI.[1]

Avoid Boron-based

deprotection steps.[1] Use

Hydrogenation (

) for benzyl groups instead.[1]

Poor Solubility
High polarity of the azaindole

core.[1]

Use DMAc or NMP as co-

solvent.[1] Protect N1 with

Tosyl or SEM to increase

lipophilicity.[1]
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Synthetic Workflow Visualization
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Figure 2: Decision tree for functionalization pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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